1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine
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Overview
Description
1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
The synthesis of 1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE typically involves the condensation reaction between cyclohexanone and the corresponding hydrazine derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 70-80°C)
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, acyl chlorides
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential antimicrobial and antituberculosis activities.
Materials Science:
Biological Studies: Studied for its antioxidant properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE involves its interaction with various molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antituberculosis effects .
Comparison with Similar Compounds
1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE can be compared with other hydrazone derivatives, such as:
Cyclohexanone hydrazone: Lacks the nitro and pyrrolidinyl substituents, leading to different reactivity and applications.
Nitrobenzene hydrazone: Contains a nitro group but lacks the cyclohexanone moiety, affecting its chemical properties and biological activities.
Pyrrolidine hydrazone: Contains the pyrrolidinyl group but lacks the nitro and cyclohexanone groups, leading to different applications in medicinal chemistry and materials science .
These comparisons highlight the unique combination of functional groups in 1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N4O2 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-nitro-5-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C16H22N4O2/c21-20(22)16-9-8-14(19-10-4-5-11-19)12-15(16)18-17-13-6-2-1-3-7-13/h8-9,12,18H,1-7,10-11H2 |
InChI Key |
GSZNVWJVIJEPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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